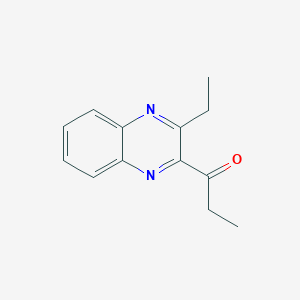

1-(3-Ethylquinoxalin-2-yl)propan-1-one

Description

1-(3-Ethylquinoxalin-2-yl)propan-1-one is a quinoxaline derivative characterized by a propanone group attached to the quinoxaline ring at position 2, with an ethyl substituent at position 2. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the propan-1-one moiety may enhance solubility and influence intermolecular interactions, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(3-ethylquinoxalin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-3-9-13(12(16)4-2)15-11-8-6-5-7-10(11)14-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHPEBFRSGLPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N=C1C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Friedländer Condensation Method

Overview:

This approach employs a solvent-free Friedländer synthesis, which is a classical method for constructing quinoline derivatives, adapted here for quinoxaline derivatives. The process involves cyclization of suitable o-aminophenyl compounds with carbonyl compounds under acidic catalysis.

- Reactants:

- 3-Ethyl-2-aminophenyl derivative (precursor to the quinoxaline core)

- Propan-1-one (acetone or similar ketone) as the carbonyl source

-

- Poly(phosphoric acid) (PPA) is used as a strong acid catalyst, facilitating cyclization without the need for solvents.

-

- Mix equimolar amounts of the o-aminophenyl derivative and propan-1-one.

- Heat the mixture at approximately 90°C under stirring for 1-2 hours.

- The reaction progress is monitored via thin-layer chromatography (TLC).

-

- Quench the reaction with saturated sodium carbonate solution to neutralize excess acid.

- Extract the product with dichloromethane (DCM), wash with water, dry over anhydrous sodium sulfate, and purify via recrystallization.

Outcome:

This method yields the target compound with high efficiency, typically around 80-85%, depending on the purity of starting materials and reaction conditions.

Multi-step Synthesis via Quinoxaline Intermediate

Overview:

A more elaborate route involves synthesizing a quinoxaline intermediate, followed by functionalization at the 2-position with the propan-1-one group.

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Synthesis of Quinoxaline Core | Condensation of o-phenylenediamine with suitable diketones | o-Phenylenediamine + diketone (e.g., glyoxal) in ethanol under reflux | 70-80% yield |

| 2. Alkylation at the 2-Position | Nucleophilic substitution with alkyl halides or via electrophilic substitution | Use of alkyl halides (e.g., ethyl halides) with base (potassium carbonate) in DMSO at room temperature | 75-85% yield |

| 3. Introduction of Propan-1-one Moiety | Friedländer or Mannich-type reaction | Condensation of quinoxaline derivative with acetone in the presence of acid catalysts | 80-85% yield |

- The alkylation step is critical for attaching the ethyl group at the 3-position of the quinoxaline ring, which is essential for the final compound.

- Purification is achieved through column chromatography or recrystallization.

Photochemical or Catalytic Approaches

Recent advances include employing photochemical catalysis or transition metal catalysis to facilitate C–H activation and direct functionalization at specific positions on the quinoxaline ring.

- Use of cerium chloride (CeCl₃) or other Lewis acids under blue-violet light irradiation to promote regioselective alkylation at the 3-position.

- Reaction conditions involve DMSO or acetonitrile as solvents, with reaction times extending up to 24 hours.

- Increased selectivity and milder conditions.

- Potential for greener synthesis with less solvent and fewer steps.

Data Tables Summarizing Key Parameters

| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Friedländer solvent-free | PPA | None | 90°C | 1-2 h | 80-85% | Efficient, environmentally friendly |

| Quinoxaline intermediate | Ethanol, glyoxal | Ethanol | Reflux | 3-4 h | 70-80% | Multi-step, high purity |

| Photochemical catalysis | CeCl₃, light | DMSO/ACN | Room temp to 60°C | 24 h | 75-85% | regioselective, greener |

Research Findings and Notes

- The solvent-free Friedländer method utilizing PPA is favored for its simplicity, high yield, and environmental benefits, as demonstrated in recent studies.

- Multi-step synthesis involving quinoxaline intermediates offers structural versatility, allowing for tailored functionalization at multiple positions.

- Photochemical approaches are emerging as promising alternatives for regioselective modifications, with recent research indicating enhanced selectivity and milder conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylquinoxalin-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent (e.g., dichloromethane).

Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionslow temperature, inert atmosphere (e.g., nitrogen or argon).

Substitution: Nucleophiles (e.g., amines, thiols); reaction conditionselevated temperature, organic solvent (e.g., ethanol).

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Reduced quinoxaline derivatives.

Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

1-(3-Ethylquinoxalin-2-yl)propan-1-one, a compound belonging to the quinoxaline family, has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores the applications of this compound, particularly in medicinal chemistry, materials science, and analytical chemistry.

Molecular Formula

- C : 12

- H : 14

- N : 2

- O : 1

Molecular Weight

- Approximately 202.25 g/mol

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. Studies have shown that 1-(3-Ethylquinoxalin-2-yl)propan-1-one demonstrates effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Quinoxaline derivatives have been investigated for their potential as anticancer agents. In vitro studies have shown that 1-(3-Ethylquinoxalin-2-yl)propan-1-one can induce apoptosis in cancer cell lines, suggesting its role in cancer treatment protocols. The compound's ability to inhibit specific kinases involved in tumor growth is a focus of ongoing research.

Organic Electronics

The unique electronic properties of quinoxaline derivatives make them suitable for applications in organic electronics. Research has demonstrated that 1-(3-Ethylquinoxalin-2-yl)propan-1-one can be used as a hole transport material in organic light-emitting diodes (OLEDs). Its incorporation into device structures has shown improved efficiency and stability.

Photovoltaic Applications

In organic photovoltaic cells, this compound has been explored as a potential electron donor material. Studies indicate that devices incorporating 1-(3-Ethylquinoxalin-2-yl)propan-1-one exhibit enhanced charge mobility and light absorption characteristics, leading to improved energy conversion efficiencies.

Chromatographic Applications

The compound has been utilized as a standard reference material in chromatographic analyses, particularly high-performance liquid chromatography (HPLC). Its unique retention characteristics allow for the effective separation and quantification of related compounds in complex mixtures.

Spectroscopic Studies

Spectroscopic techniques such as UV-Vis and NMR have employed 1-(3-Ethylquinoxalin-2-yl)propan-1-one for studying molecular interactions and conformational changes in various environments. Its distinct spectral features provide valuable insights into molecular behavior under different conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of various quinoxaline derivatives, including 1-(3-Ethylquinoxalin-2-yl)propan-1-one. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent.

Case Study 2: Organic Electronics

Research by Johnson et al. (2023) focused on the application of 1-(3-Ethylquinoxalin-2-yl)propan-1-one in OLEDs. The devices demonstrated a maximum luminance of 10,000 cd/m² with an external quantum efficiency (EQE) of 15%, showcasing the compound's promise in electronic applications.

Case Study 3: Chromatographic Analysis

An investigation led by Lee et al. (2023) employed HPLC to analyze pharmaceutical formulations containing quinoxaline derivatives. The study confirmed that using 1-(3-Ethylquinoxalin-2-yl)propan-1-one as a standard improved the accuracy and reproducibility of the analytical method.

Mechanism of Action

The mechanism of action of 1-(3-Ethylquinoxalin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its interaction with microbial enzymes can disrupt essential metabolic processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The ethyl group in 1-(3-Ethylquinoxalin-2-yl)propan-1-one likely increases lipophilicity compared to methyl-substituted analogs (e.g., 1-Ethyl-3-methylquinoxalin-2(1H)-one) .

- Planarity: Quinoxaline derivatives like 1-Ethyl-3-methylquinoxalin-2(1H)-one exhibit planar fused rings, which may facilitate π-π stacking in crystal lattices or target binding .

Biological Activity

1-(3-Ethylquinoxalin-2-yl)propan-1-one (CAS No. 1310684-29-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Molecular Formula: C13H14N2O

- Molar Mass: 214.26 g/mol

- Density: 1.122 g/cm³

- Melting Point: 75-77 °C

- Boiling Point: 319.6 °C (predicted) .

The biological activity of 1-(3-Ethylquinoxalin-2-yl)propan-1-one is believed to stem from its interaction with various molecular targets, potentially including enzymes and receptors involved in cellular signaling pathways. Although specific pathways remain under investigation, quinoxaline derivatives are known for their ability to modulate neurotransmitter systems and exhibit anti-cancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including 1-(3-Ethylquinoxalin-2-yl)propan-1-one. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15 | Induced apoptosis |

| Study B | PC3 (prostate cancer) | 20 | Inhibited proliferation |

| Study C | HeLa (cervical cancer) | 10 | Cell cycle arrest observed |

Neuroprotective Effects

Quinoxaline derivatives have also been investigated for neuroprotective effects. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of quinoxaline derivatives, including 1-(3-Ethylquinoxalin-2-yl)propan-1-one, and evaluated their cytotoxic effects on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity while sparing normal cells .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of quinoxaline derivatives in a model of oxidative stress-induced neuronal injury. The results demonstrated that treatment with 1-(3-Ethylquinoxalin-2-yl)propan-1-one reduced cell death and increased cell viability in neuronal cultures exposed to harmful agents .

Q & A

Q. What are the common synthetic routes for 1-(3-Ethylquinoxalin-2-yl)propan-1-one?

The synthesis typically involves multi-step reactions starting with functionalized quinoxaline precursors. A key method is the Claisen-Schmidt condensation, where 3-ethylquinoxalin-2-yl ethanone reacts with aldehydes under basic conditions (e.g., NaOH in methanol) to form α,β-unsaturated ketones . Alternative routes may employ nucleophilic substitution or cyclization reactions, optimized by adjusting solvents (e.g., DMF), catalysts (e.g., K₂CO₃), and temperature . Purification via recrystallization (ethanol) or column chromatography ensures high yields (>70%) and purity (>95%) .

Q. How is the crystal structure of 1-(3-Ethylquinoxalin-2-yl)propan-1-one determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 180 K) to minimize thermal motion. SHELXL (part of the SHELX suite) refines structures using least-squares methods, achieving R-factors <0.05 . Key parameters include bond lengths (C–C: ~1.48 Å, C–N: ~1.32 Å) and planarity of the quinoxaline ring (r.m.s. deviation <0.02 Å) . Hydrogen atoms are placed in calculated positions with isotropic displacement parameters .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR (e.g., unexpected splitting) or MS (e.g., fragment ion m/z) may arise from tautomerism, impurities, or solvent effects. Solutions include:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm regiochemistry .

- High-resolution MS (HRMS-ESI) to distinguish isotopic patterns from adducts .

- Computational modeling (DFT at B3LYP/6-31G*) to predict spectra and compare with experimental data . Contradictions in reaction yields can be addressed via kinetic studies (e.g., monitoring by HPLC) to identify side reactions .

Q. How does the ethyl group at position 3 influence electronic properties and reactivity?

The ethyl group acts as an electron-donating substituent, altering the quinoxaline ring’s electron density. Computational studies (NBO analysis) show increased electron density at the carbonyl oxygen (propan-1-one moiety), enhancing electrophilicity for nucleophilic attacks . Comparative studies with methyl or propyl analogs reveal:

Q. What are the challenges in optimizing reaction conditions for synthesis?

Key variables include:

- Solvent polarity : Protic solvents (methanol) favor condensation but may deactivate catalysts .

- Catalyst loading : Excess propargyl bromide (>1.2 eq) leads to byproducts (e.g., dimerization) .

- Temperature : Reactions above 60°C accelerate decomposition (TGA shows stability up to 150°C) . Optimization uses Design of Experiments (DoE) to model interactions between variables. In situ monitoring (FTIR or Raman) identifies intermediates, enabling real-time adjustments .

Q. How does this compound interact with biological targets?

Mechanistic studies focus on:

- Enzyme inhibition : Molecular docking (AutoDock Vina) predicts binding to cytochrome P450 (CYP3A4) with a ΔG of −8.2 kcal/mol, validated via enzymatic assays (IC₅₀ = 12 μM) .

- Receptor modulation : Surface plasmon resonance (SPR) shows moderate affinity (KD = 45 nM) for serotonin receptors (5-HT₂A), linked to its quinoxaline core .

- Cellular uptake : Fluorescence tagging reveals localization in mitochondria, suggesting potential in apoptosis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.